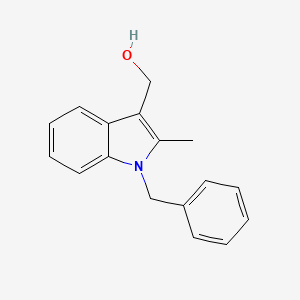
(3,4-Dihydroxyphenyl)trimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dihydroxyphenyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C9H14BrNO2. It is known for its unique chemical properties and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroxyphenyl)trimethylammonium bromide typically involves the reaction of 3,4-dihydroxybenzaldehyde with trimethylamine in the presence of a brominating agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and precise control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dihydroxyphenyl)trimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium iodide. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
(3,4-Dihydroxyphenyl)trimethylammonium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of surfactants and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3,4-Dihydroxyphenyl)trimethylammonium bromide involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved include signal transduction pathways and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3,4-Dihydroxyphenyl)trimethylammonium bromide include:
- Dodecyltrimethylammonium bromide (DTAB)
- Tetradecyltrimethylammonium bromide (TTAB)
- Hexadecyltrimethylammonium bromide (CTAB)
Uniqueness
What sets this compound apart from these similar compounds is its unique dihydroxyphenyl group, which imparts distinct chemical properties and biological activities. This makes it particularly valuable in research applications where specific interactions with biological molecules are required .
Propiedades
Número CAS |
66941-35-3 |
|---|---|
Fórmula molecular |
C9H14BrNO2 |
Peso molecular |
248.12 g/mol |
Nombre IUPAC |
(3,4-dihydroxyphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C9H13NO2.BrH/c1-10(2,3)7-4-5-8(11)9(12)6-7;/h4-6H,1-3H3,(H-,11,12);1H |
Clave InChI |
RBWFGZFIVSWEDG-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)C1=CC(=C(C=C1)O)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol](/img/structure/B13778620.png)
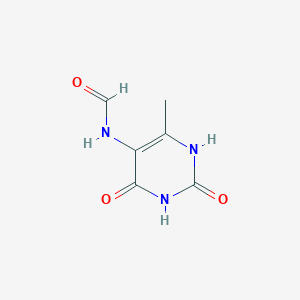
![Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-](/img/structure/B13778630.png)
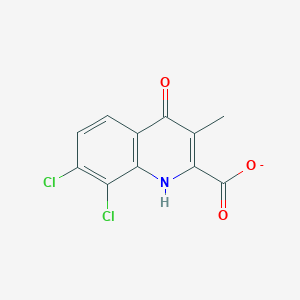
![5-(aminomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,2-diol](/img/structure/B13778639.png)
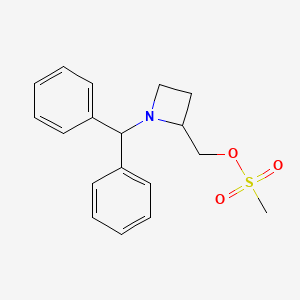
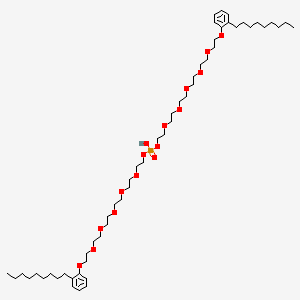

![Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-](/img/structure/B13778650.png)
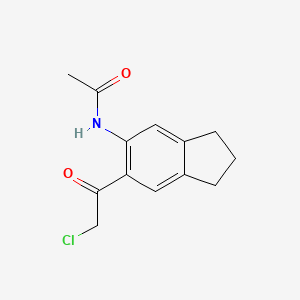
![5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one](/img/structure/B13778661.png)

